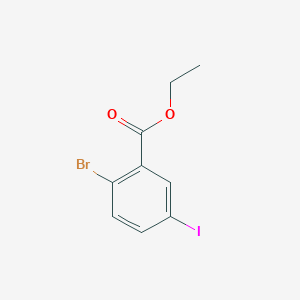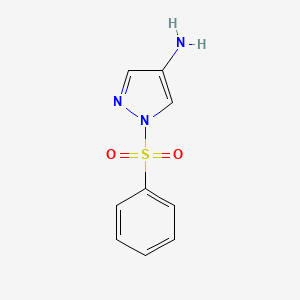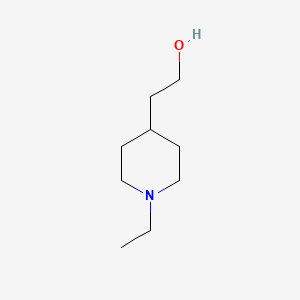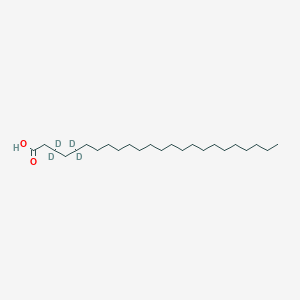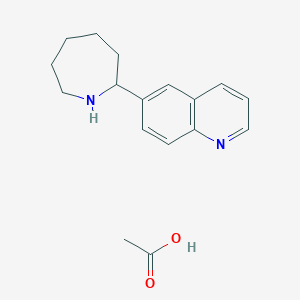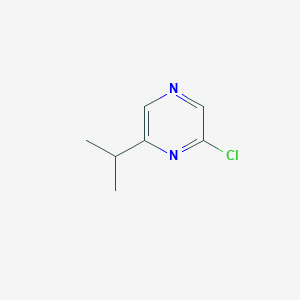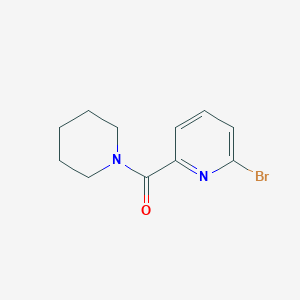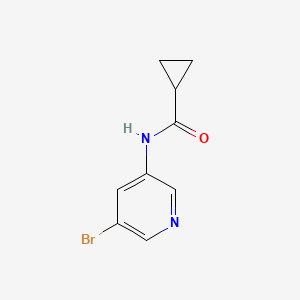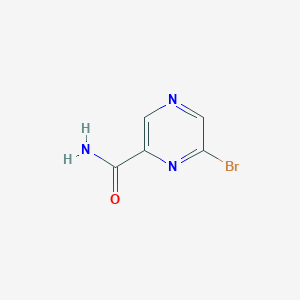
4-(2-Phenoxyethyl)morpholine
概要
説明
Synthesis Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The (2R)-2-methyl-4-(2-phenoxyethyl)morpholine molecule contains a total of 36 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
Morpholines and their carbonyl-containing analogs are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical And Chemical Properties Analysis
4-(2-Phenoxyethyl)morpholine has a molecular weight of 207.27 g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Antimicrobial Properties
4-(2-Phenoxyethyl)morpholine, as part of the sulfonamide class, exhibits antimicrobial properties. A study highlighted its potential in modulating antibiotic activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, among others (Oliveira et al., 2015).
Synthesis and Structural Analysis
Morpholine derivatives, including this compound, have been synthesized and analyzed for their structural properties. For instance, a novel morpholine derivative was synthesized and its structure determined by X-ray diffraction, demonstrating its potential for various applications in chemistry and materials science (Wang et al., 2007).
Photodynamic Therapy Applications
Derivatives of this compound, such as phthalocyanines with morpholin-4-yl ethoxy groups, have shown promise as agents in photodynamic therapy. These compounds demonstrated significant effectiveness against cancer cell lines in vitro, indicating their potential in medical applications (Kucińska et al., 2015).
DNA and Protein Interaction Studies
Morpholine-based metal(ii) complexes, including those derived from this compound, have been studied for their interactions with DNA and proteins. Such complexes exhibited DNA cleavage efficacy and protein binding capabilities, suggesting their relevance in biochemistry and pharmacology (Sakthikumar et al., 2019).
Thermochromic Properties
Research into the thermochromic properties of compounds related to this compound revealed interesting thermochromic behaviors. These studies contribute to the understanding of material science and the development of temperature-sensitive materials (Komissarov et al., 1991).
Safety and Hazards
作用機序
Target of Action
4-(2-Phenoxyethyl)morpholine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound also exhibits high anticholinergic and H3 inverse agonistic activities .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact various neurological pathways, particularly those involved in memory and cognition
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cholinergic transmission and potentially improve memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .
特性
IUPAC Name |
4-(2-phenoxyethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDXNDAQKLGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

